molecular formula C17H17F3O2 B1228471 Terfluranol CAS No. 64396-09-4

Terfluranol

Cat. No.: B1228471
CAS No.: 64396-09-4
M. Wt: 310.31 g/mol
InChI Key: KTUJPJJUMKZGCV-ZBEGNZNMSA-N
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Scientific Research Applications

Preparation Methods

The synthesis of Terfluranol involves several steps, starting with the preparation of the core structure, followed by the introduction of the trifluoromethyl group. The reaction conditions typically involve the use of strong acids or bases as catalysts, along with specific temperature and pressure settings to ensure the desired chemical transformations. Industrial production methods may involve large-scale synthesis using continuous flow reactors to maintain consistent quality and yield .

Chemical Reactions Analysis

Terfluranol undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

Terfluranol exerts its effects by binding to estrogen receptors, mimicking the action of natural estrogens. This binding triggers a cascade of molecular events, leading to changes in gene expression and cellular behavior. The pathways involved include the activation of estrogen-responsive genes and the modulation of various signaling pathways related to cell growth and differentiation .

Comparison with Similar Compounds

Terfluranol is similar to other synthetic estrogens like diethylstilbestrol, acefluranol, bifluranol, and pentafluranol. its unique trifluoromethyl group sets it apart, providing distinct chemical and biological properties. This group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

64396-09-4

Molecular Formula

C17H17F3O2

Molecular Weight

310.31 g/mol

IUPAC Name

4-[(2R,3S)-5,5,5-trifluoro-3-(4-hydroxyphenyl)pentan-2-yl]phenol

InChI

InChI=1S/C17H17F3O2/c1-11(12-2-6-14(21)7-3-12)16(10-17(18,19)20)13-4-8-15(22)9-5-13/h2-9,11,16,21-22H,10H2,1H3/t11-,16-/m0/s1

InChI Key

KTUJPJJUMKZGCV-ZBEGNZNMSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)O)[C@H](CC(F)(F)F)C2=CC=C(C=C2)O

SMILES

CC(C1=CC=C(C=C1)O)C(CC(F)(F)F)C2=CC=C(C=C2)O

Canonical SMILES

CC(C1=CC=C(C=C1)O)C(CC(F)(F)F)C2=CC=C(C=C2)O

64396-09-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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